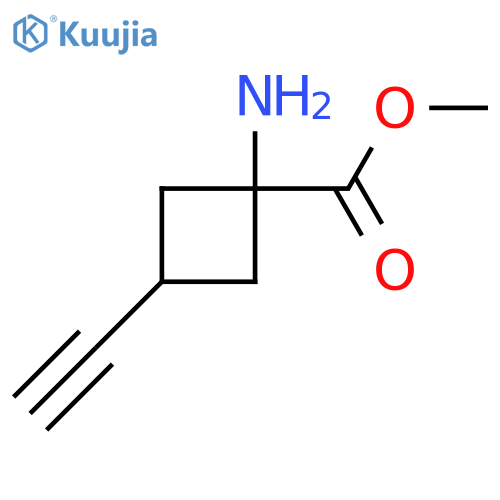

Cas no 2551114-43-1 (Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate)

Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 1-amino-3-ethynylcyclobutane-1-carboxylate

- 2551114-43-1

- EN300-27149778

- Cyclobutanecarboxylic acid, 1-amino-3-ethynyl-, methyl ester

- Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate

-

- MDL: MFCD32874888

- インチ: 1S/C8H11NO2/c1-3-6-4-8(9,5-6)7(10)11-2/h1,6H,4-5,9H2,2H3

- InChIKey: VMBJDRYNCRBZHO-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1(CC(C#C)C1)N)=O

計算された属性

- せいみつぶんしりょう: 153.078978594g/mol

- どういたいしつりょう: 153.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

- 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

- 密度みつど: 1.13±0.1 g/cm3(Predicted)

- ふってん: 193.3±40.0 °C(Predicted)

- 酸性度係数(pKa): 7.16±0.40(Predicted)

Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27149778-0.05g |

methyl 1-amino-3-ethynylcyclobutane-1-carboxylate |

2551114-43-1 | 95.0% | 0.05g |

$912.0 | 2025-03-20 | |

| Enamine | EN300-27149778-0.1g |

methyl 1-amino-3-ethynylcyclobutane-1-carboxylate |

2551114-43-1 | 95.0% | 0.1g |

$956.0 | 2025-03-20 | |

| Enamine | EN300-27149778-5.0g |

methyl 1-amino-3-ethynylcyclobutane-1-carboxylate |

2551114-43-1 | 95.0% | 5.0g |

$3147.0 | 2025-03-20 | |

| Enamine | EN300-27149778-1g |

methyl 1-amino-3-ethynylcyclobutane-1-carboxylate |

2551114-43-1 | 1g |

$1086.0 | 2023-09-11 | ||

| Enamine | EN300-27149778-0.25g |

methyl 1-amino-3-ethynylcyclobutane-1-carboxylate |

2551114-43-1 | 95.0% | 0.25g |

$999.0 | 2025-03-20 | |

| Enamine | EN300-27149778-0.5g |

methyl 1-amino-3-ethynylcyclobutane-1-carboxylate |

2551114-43-1 | 95.0% | 0.5g |

$1043.0 | 2025-03-20 | |

| Enamine | EN300-27149778-10.0g |

methyl 1-amino-3-ethynylcyclobutane-1-carboxylate |

2551114-43-1 | 95.0% | 10.0g |

$4667.0 | 2025-03-20 | |

| Enamine | EN300-27149778-10g |

methyl 1-amino-3-ethynylcyclobutane-1-carboxylate |

2551114-43-1 | 10g |

$4667.0 | 2023-09-11 | ||

| Enamine | EN300-27149778-2.5g |

methyl 1-amino-3-ethynylcyclobutane-1-carboxylate |

2551114-43-1 | 95.0% | 2.5g |

$2127.0 | 2025-03-20 | |

| Enamine | EN300-27149778-1.0g |

methyl 1-amino-3-ethynylcyclobutane-1-carboxylate |

2551114-43-1 | 95.0% | 1.0g |

$1086.0 | 2025-03-20 |

Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate 関連文献

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

Methyl 1-amino-3-ethynylcyclobutane-1-carboxylateに関する追加情報

Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate: A Comprehensive Overview

Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate, identified by the CAS number 2551114-43-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure featuring a cyclobutane ring substituted with an amino group, an ethynyl group, and a methyl ester, has garnered attention due to its potential applications in drug discovery and materials science.

The molecular structure of Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate is characterized by a four-membered cyclobutane ring, which introduces strain and reactivity into the molecule. The presence of the amino group (-NH2) at position 1 and the ethynyl group (-C≡CH) at position 3 creates a versatile platform for further chemical modifications. The methyl ester group (-COOCH3) at position 1 adds to the compound's stability and solubility properties, making it amenable for various synthetic transformations.

Recent studies have highlighted the potential of cyclobutane-containing compounds in drug design, particularly in targeting specific biological pathways. The strain inherent in the cyclobutane ring can lead to unique binding interactions with biological molecules, making such compounds valuable in medicinal chemistry. For instance, research published in the journal Nature Communications has demonstrated that cyclobutane derivatives can serve as inhibitors of certain enzymes involved in cancer progression.

In terms of synthesis, Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate can be prepared through various routes, including ring-closing metathesis and organocopper-mediated cyclizations. These methods leverage the reactivity of alkynes and amines to construct the cyclobutane core efficiently. The use of transition metal catalysts has significantly enhanced the yield and selectivity of these reactions, making them more practical for large-scale production.

The compound's properties also make it a promising candidate for applications in materials science. Its rigid structure and conjugated system could potentially be utilized in the development of novel polymers or optoelectronic materials. Recent advancements in click chemistry have further expanded its utility, enabling rapid assembly of complex molecular architectures.

From an environmental standpoint, researchers have explored green chemistry approaches to synthesize Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate. These methods often involve biocatalysts or solvent-free conditions to minimize waste and reduce ecological impact. Such sustainable practices align with global efforts to promote eco-friendly chemical manufacturing.

In conclusion, Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate (CAS No. 2551114-43-1) stands as a testament to the versatility and potential of small organic molecules in advancing scientific research and industrial applications. Its unique structure, coupled with recent breakthroughs in synthesis and application, positions it as a key player in future innovations across multiple disciplines.

2551114-43-1 (Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate) 関連製品

- 15145-38-7(n-(4-Bromophenyl)-n'-(2-chloroethyl)urea)

- 2171222-02-7((2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid)

- 2310205-57-1(N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide)

- 1823312-27-1(Tert-butyl 8-hydroxy-6-azaspiro[3.4]octane-6-carboxylate)

- 941900-43-2(5-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-methoxybenzene-1-sulfonamide)

- 1806994-06-8(4-(Aminomethyl)-5-cyano-2-(difluoromethyl)pyridine-3-carboxylic acid)

- 1355217-88-7(6-(Ethyl-methyl-amino)-4-methyl-nicotinonitrile)

- 56286-83-0(2-(trifluoromethyl)furan)

- 37299-12-0(Chromium,tetracarbonylbis[(1,2,3,4,5-h)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]di-, (Cr-Cr))

- 921803-73-8(N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-(pyrrolidine-1-sulfonyl)benzamide)